Cypenamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Cypenamine hydrochloride can be synthesized through various methods. One common synthetic route involves the kinetic resolution of (±)-trans-2-phenylcyclopentan-1-amine by lipase B from Candida antarctica through an aminolysis reaction . This method effectively separates the enantiomers of the compound .
Chemical Reactions Analysis
Cypenamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Cypenamine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of cypenamine hydrochloride involves its interaction with specific molecular targets and pathways. As a psychostimulant, the compound likely affects neurotransmitter systems in the brain, leading to increased stimulation and alertness . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Cypenamine hydrochloride is similar to other psychostimulant compounds, such as:
Tranylcypromine: A homolog of this compound with a smaller alicyclic ring.
Cyclopentamine: Another psychostimulant with a similar structure.
Methamphetamine: A well-known psychostimulant with different chemical properties.
Propylhexedrine: A stimulant with structural similarities to this compound. This compound is unique due to its specific chemical structure and the presence of an expanded alicyclic ring.
Properties
CAS No. |
5588-23-8 |
---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
2-phenylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H |
InChI Key |
FWIIHEJLRNKGDU-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)N)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.